molecular formula C6H10N4 B13252454 1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine

Cat. No.: B13252454
M. Wt: 138.17 g/mol
InChI Key: LHKWEZVACBSTHF-UHFFFAOYSA-N
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Description

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine is a heterocyclic compound that features a fused ring system combining a pyrrole and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyrrole with hydrazine derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-amine is unique due to its specific fused ring system, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H10N4

Molecular Weight

138.17 g/mol

IUPAC Name

1-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazol-3-amine

InChI

InChI=1S/C6H10N4/c1-10-5-3-8-2-4(5)6(7)9-10/h8H,2-3H2,1H3,(H2,7,9)

InChI Key

LHKWEZVACBSTHF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CNC2)C(=N1)N

Origin of Product

United States

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